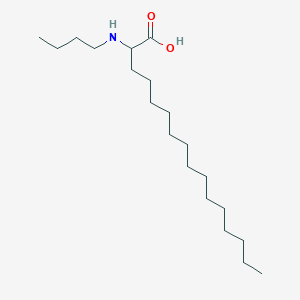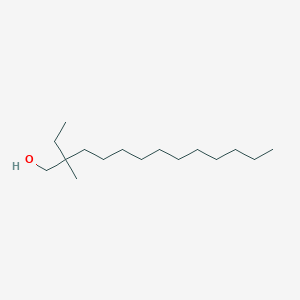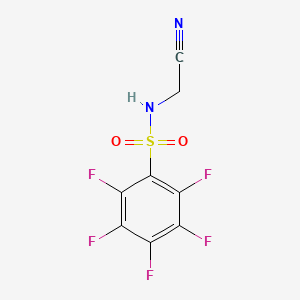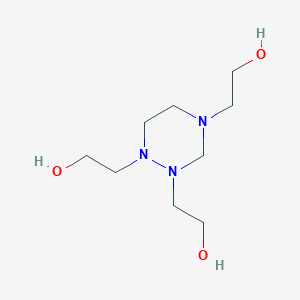![molecular formula C8H8Cl2O B12623333 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene CAS No. 919170-13-1](/img/structure/B12623333.png)
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Dichloromethylidene)-6-oxabicyclo[321]oct-3-ene is a bicyclic compound characterized by its unique structure, which includes a dichloromethylidene group and an oxabicyclo[321]oct-3-ene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargylic acetates and 2-oxocyclohex-3-enecarboxylates in the presence of a palladium catalyst . The reaction is carried out under an argon atmosphere to prevent oxidation, and the solvents are dried and distilled to ensure purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloromethylidene group to other functional groups.
Substitution: The dichloromethylidene group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene involves its interaction with specific molecular targets. The dichloromethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane (DBO): A related compound with similar structural features but different functional groups.
6,8-Dioxabicyclo[3.2.1]oct-3-ene (DBOE): Another similar compound used in polymerization reactions.
8-Azabicyclo[3.2.1]octane: A compound with a nitrogen atom in the bicyclic framework, used in the synthesis of tropane alkaloids.
Uniqueness
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene is unique due to the presence of the dichloromethylidene group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
Propiedades
Número CAS |
919170-13-1 |
|---|---|
Fórmula molecular |
C8H8Cl2O |
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
7-(dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)7-5-2-1-3-6(4-5)11-7/h1,3,5-6H,2,4H2 |
Clave InChI |
NUNVXKAZJQJKGQ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2CC1C(=C(Cl)Cl)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)

![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)

![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)](/img/structure/B12623276.png)
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)

![3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12623294.png)
![4-{(2E)-2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12623308.png)
![N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide](/img/structure/B12623316.png)

![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)

![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)
